![molecular formula C16H12ClN3O5S B11997590 N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)
N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE is a complex organic compound with the molecular formula C16H12ClN3O5S and a molecular weight of 393.808 g/mol . This compound is known for its unique chemical structure, which includes a quinoline moiety and a benzenesulfonohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE typically involves the reaction of 4-hydroxy-2-quinolone derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with hydrazine to form the final product. The reaction conditions generally require refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzenesulfonohydrazides, depending on the specific reaction conditions and reagents used.
科学研究应用
4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE has several scientific research applications, including:
作用机制
The mechanism of action of 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzenesulfonohydrazide group may also contribute to its biological activity by interacting with cellular proteins and disrupting their normal function.
相似化合物的比较
Similar Compounds
Similar compounds include:
- 4-CHLORO-N’-[(1-ETHYL-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
- 4-CHLORO-N’-[(4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
- 4-BROMO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE
Uniqueness
What sets 4-CHLORO-N’-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)CARBONYL]BENZENESULFONOHYDRAZIDE apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical reactivity
属性
分子式 |
C16H12ClN3O5S |
|---|---|
分子量 |
393.8 g/mol |
IUPAC 名称 |
N'-(4-chlorophenyl)sulfonyl-4-hydroxy-2-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C16H12ClN3O5S/c17-9-5-7-10(8-6-9)26(24,25)20-19-16(23)13-14(21)11-3-1-2-4-12(11)18-15(13)22/h1-8,20H,(H,19,23)(H2,18,21,22) |
InChI 键 |
RCPRMNUWCYQCHP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



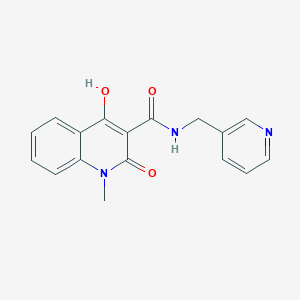
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)
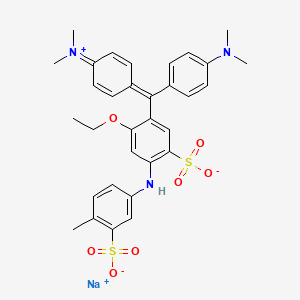
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)
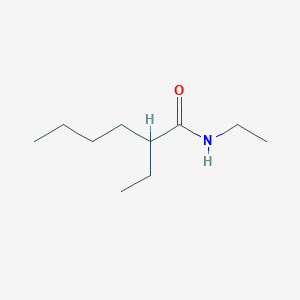

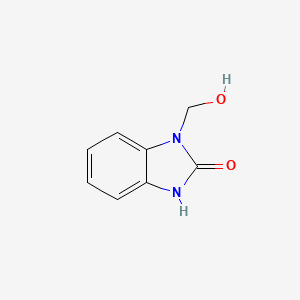
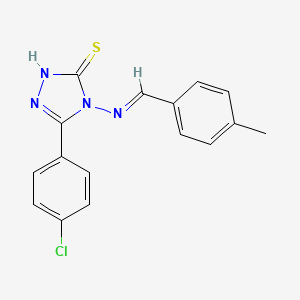

![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)
